Pyraclostrobin

Description

Properties

IUPAC Name |

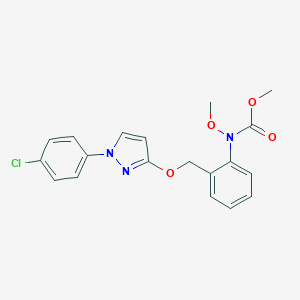

methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-methoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRSNVGNWUDEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032638 | |

| Record name | Pyraclostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light beige solid; [Merck Index] | |

| Record name | Pyraclostrobin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 1.9 mg/L at 20 °C | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.285 g/cu cm at 20 °C[Health Canada; Regulatory Note: Pyraclostrobin-Headline EC-Cabrio EG (REG2003-06); Pest Management Regulatory Agency (2003) | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.95X10-10 mm Hg at 20 °C | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or light beige crystalline solid | |

CAS No. |

175013-18-0 | |

| Record name | Pyraclostrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175013-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraclostrobin [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175013180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraclostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-methoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRACLOSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJW8M9OX1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

63.7 to 65.2 °C | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Molecular Target of Pyraclostrobin in Fungal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class, which are Quinone outside Inhibitors (QoIs). Its primary molecular target in fungal cells is the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain. By binding to the Qo site on cytochrome b, a key subunit of Complex III, this compound effectively blocks the transfer of electrons, thereby inhibiting mitochondrial respiration. This disruption of the electron transport chain halts the production of adenosine (B11128) triphosphate (ATP), the essential energy currency of the cell, leading to the cessation of fungal growth and eventual cell death. This guide provides a comprehensive overview of the molecular action of this compound, quantitative efficacy data, detailed experimental protocols for its study, and visual representations of the key pathways and workflows.

The Core Molecular Target: Cytochrome bc1 Complex

This compound's fungicidal activity stems from its specific interaction with the cytochrome bc1 complex, an essential enzyme in the mitochondrial electron transport chain of fungi.[1][2][3]

-

Mechanism of Action: this compound is classified as a Quinone outside Inhibitor (QoI).[1] It competitively binds to the ubiquinol (B23937) oxidation (Qo) site located on cytochrome b, one of the catalytic subunits of the cytochrome bc1 complex.[1] This binding event physically obstructs the docking of the natural substrate, ubiquinol.

-

Inhibition of Electron Transfer: By blocking the Qo site, this compound prevents the transfer of electrons from ubiquinol to cytochrome c1.[3] This interruption effectively halts the flow of electrons through the latter part of the respiratory chain.

-

Disruption of ATP Synthesis: The electron transport chain is intrinsically linked to oxidative phosphorylation, the process that generates the majority of cellular ATP. By inhibiting electron flow, this compound collapses the proton gradient across the inner mitochondrial membrane that drives ATP synthase. The resulting depletion of ATP leads to a severe energy deficit within the fungal cell, inhibiting vital processes such as spore germination, mycelial growth, and sporulation.[3]

Signaling Pathway of this compound's Inhibitory Action

Caption: Signaling pathway of this compound's inhibitory action on the fungal mitochondrial respiratory chain.

Quantitative Data: Efficacy of this compound

The efficacy of this compound varies among different fungal species. This is quantified by determining the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

| Fungal Species | Parameter | Value (µg/mL) | Reference(s) |

| Alternaria alternata | EC50 | 0.01 - >100 | [1][2] |

| Cercospora zeae-maydis | EC50 | 0.0003 - 0.0025 | |

| Colletotrichum siamense (sensitive) | EC50 | 1.192 - 2.068 | [3] |

| Colletotrichum siamense (resistant) | EC50 | 18.159 - 23.797 | [3] |

| Colletotrichum asianum & C. gloeosporioides | EC50 | 0.01 - 1.37 | [4] |

| Fusarium pseudograminearum | EC50 | 0.022 - 0.172 | [5][6] |

| Puccinia triticina | IC50 | Varies by race | [7] |

| Puccinia triticina | IC90 | Varies by race | [7] |

| Pyrenophora tritici-repentis | EC50 | 0.001 - 0.0074 (conidial germination) | [8] |

Experimental Protocols

Mycelial Growth Inhibition Assay (EC50 Determination)

This protocol determines the effective concentration of this compound that inhibits fungal mycelial growth by 50%.

Materials:

-

Pure culture of the target fungal species

-

Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Sterile Petri dishes

-

Sterile cork borer or scalpel

-

Incubator

Procedure:

-

Preparation of Amended Media: Autoclave the growth medium and cool it to approximately 50-55°C. Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone. Pour the amended and control media into sterile Petri dishes.

-

Inoculation: From the margin of an actively growing fungal culture, aseptically cut a mycelial plug (typically 5 mm in diameter) using a sterile cork borer. Place the mycelial plug in the center of each prepared Petri dish.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungal species in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant portion of the plate's diameter.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.

Cytochrome bc1 Complex Enzyme Inhibition Assay (IC50 Determination)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the isolated cytochrome bc1 complex.[9]

Materials:

-

Fungal mycelia

-

Mitochondria isolation buffer

-

Assay buffer (e.g., potassium phosphate (B84403) buffer)

-

Purified cytochrome bc1 complex or isolated mitochondria

-

Substrate: a reduced coenzyme Q analog (e.g., decylubiquinol)

-

Oxidized cytochrome c

-

Spectrophotometer

Procedure:

-

Isolation of Mitochondria: Grow the fungal species in liquid culture and harvest the mycelia. Disrupt the fungal cells and isolate the mitochondrial fraction through differential centrifugation.

-

Enzyme Activity Assay: The activity of the cytochrome bc1 complex is measured by monitoring the reduction of cytochrome c spectrophotometrically at 550 nm.

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, isolated mitochondria (or purified enzyme), and oxidized cytochrome c.

-

Inhibition Assay: Pre-incubate the reaction mixture with various concentrations of this compound for a defined period.

-

Initiation of Reaction: Start the reaction by adding the substrate (decylubiquinol).

-

Measurement: Record the increase in absorbance at 550 nm over time, which corresponds to the rate of cytochrome c reduction.

-

Data Analysis: Calculate the percentage of inhibition of the enzyme activity for each this compound concentration relative to a control without the inhibitor. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme's activity.

Experimental Workflow for Cytochrome bc1 Inhibition Assay

Caption: Experimental workflow for a cytochrome bc1 enzyme inhibition assay.

Downstream Effects and Resistance

Oxidative Stress

The blockage of the electron transport chain by this compound can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[10][11] This increase in ROS can induce oxidative stress within the fungal cell, leading to damage of cellular components like lipids, proteins, and DNA, further contributing to the fungicidal effect.

Resistance Mechanisms

The primary mechanism of resistance to this compound and other QoI fungicides is a point mutation in the cytochrome b gene (cytb).[1][3] The most common mutation is a substitution of glycine (B1666218) with alanine (B10760859) at position 143 (G143A).[1][3] This amino acid change alters the conformation of the Qo binding site, reducing the binding affinity of this compound and rendering the fungicide ineffective. Other mutations, such as F129L, have also been reported to confer resistance.[3]

Conclusion

This compound's efficacy as a broad-spectrum fungicide is rooted in its highly specific molecular targeting of the cytochrome bc1 complex in fungal mitochondria. By inhibiting this crucial enzyme, it effectively shuts down cellular energy production, leading to fungal death. Understanding this core mechanism, its downstream consequences, and the genetic basis of resistance is paramount for the strategic use of this compound in disease management and for the development of novel fungicides that can overcome existing resistance issues. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and professionals working in the field of fungal biology and agrochemical development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. This compound induces developmental toxicity and cardiotoxicity through oxidative stress and inflammation in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound induces brain oxidative stress, apoptosis and inflammation through mitochondrial phosphorylation-induced ROS activation of the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Pyraclostrobin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraclostrobin is a broad-spectrum foliar fungicide belonging to the strobilurin class of chemical compounds.[1] Developed by BASF in 1993 and commercially available since 2001, it is widely utilized in agriculture to control a variety of plant pathogenic fungi, including those causing diseases like Septoria tritici, Puccinia spp., and Pyrenophora teres.[2] Its mechanism of action involves the inhibition of mitochondrial respiration in fungi, which disrupts energy production and ultimately leads to cell death.[2][3] Beyond its fungicidal activity, this compound has been observed to induce physiological changes in some crops, contributing to enhanced growth and stress tolerance.[2][4] This guide provides a detailed overview of the chemical structure and physicochemical properties of this compound, along with experimental protocols for its analysis and a visualization of its mechanism of action.

Chemical Structure and Identifiers

This compound is a carbamate (B1207046) ester characterized by a complex molecular structure that includes a pyrazole (B372694) ring, a chlorophenyl group, and a methoxycarbamate moiety.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-methoxycarbamate | [1] |

| CAS Number | 175013-18-0 | [5] |

| Molecular Formula | C₁₉H₁₈ClN₃O₄ | |

| Molecular Weight | 387.82 g/mol | |

| Canonical SMILES | COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC | |

| InChI Key | HZRSNVGNWUDEFX-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its environmental fate, bioavailability, and formulation requirements. A summary of these properties is presented in the tables below.

Table 2: General Physicochemical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Physical State | White or light beige solid | - | [1] |

| Melting Point | 63.7-65.2 °C | - | [6] |

| Boiling Point | Decomposes before boiling | - | [1] |

| Decomposition Temperature | ~200 °C | - | [7] |

| Vapor Pressure | 2.6 x 10⁻⁵ mPa | 20 °C | [6] |

| Density | 1.285 g/cm³ | 20 °C | [1] |

Table 3: Solubility of this compound

| Solvent | Solubility | Temperature | Source(s) |

| Water | 1.9 mg/L | 20 °C | [6] |

| n-Heptane | 3.7 g/L | 20 °C | [6] |

| Isopropanol | 30.0 g/L | 20 °C | [6] |

| Methanol | 100.8 g/L | 20 °C | [6] |

| Ethanol | ~10 mg/mL | - | [3] |

| Acetone | >500 g/L | 20 °C | [6] |

| Ethyl Acetate | >500 g/L | 20 °C | [6] |

| Acetonitrile (B52724) | >500 g/L | 20 °C | [6] |

| Dichloromethane | >500 g/L | 20 °C | [6] |

| Toluene | >500 g/L | 20 °C | [6] |

| DMSO | ~30 mg/mL | - | [3] |

| Dimethylformamide (DMF) | ~30 mg/mL | - | [3] |

Table 4: Environmental Fate and Transport Properties of this compound

| Property | Value | Conditions | Source(s) |

| Octanol-Water Partition Coefficient (Log Kow) | 3.99 | 22 °C | [8] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 6,000 - 16,000 mL/g | - | [9] |

| Soil Adsorption Coefficient (Kd) | 4.91 - 18.26 | Varies with soil type | [10] |

| Henry's Law Constant | 1.3 x 10⁻⁷ atm-m³/mole | 20 °C | [9] |

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the inhibition of mitochondrial respiration by blocking the electron transport chain at the cytochrome bc1 complex, also known as Complex III.[6][7] This inhibition prevents the transfer of electrons from ubiquinol (B23937) to cytochrome c, which is a critical step in the generation of ATP. The disruption of the proton gradient across the inner mitochondrial membrane ultimately leads to a cessation of cellular energy production and fungal cell death.[7]

Experimental Protocols

Determination of this compound Residues in Environmental Samples

This protocol outlines a general method for the analysis of this compound residues in solid matrices such as soil or plant tissues using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][11]

Methodology:

-

Sample Homogenization: A representative sample (e.g., 10-15 g of soil or plant material) is homogenized to ensure uniformity.

-

Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of acetonitrile. Magnesium sulfate (B86663) and sodium chloride are added to induce phase separation and salt out the this compound into the acetonitrile layer. The mixture is shaken vigorously and then centrifuged.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars) and C18 sorbent (to remove nonpolar interferences). The tube is vortexed and then centrifuged.

-

LC Separation: The cleaned extract is filtered and an aliquot is injected into a liquid chromatography system equipped with a C18 column. A gradient elution with mobile phases such as water with formic acid and acetonitrile is used to separate this compound from other matrix components.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for selective and sensitive detection of this compound, monitoring specific precursor-to-product ion transitions.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve prepared using certified reference standards.

Measurement of Mitochondrial Respiration Inhibition

This protocol describes a method to assess the inhibitory effect of this compound on mitochondrial respiration, for example, in isolated mitochondria or whole cells, using a Seahorse XF Analyzer.[12][13][14]

Methodology:

-

Cell Seeding: Cells are seeded into a Seahorse XF cell culture microplate and allowed to attach and form a monolayer overnight.

-

Sensor Cartridge Hydration: A Seahorse XF sensor cartridge is hydrated with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

Assay Preparation: On the day of the assay, the cell culture medium is replaced with pre-warmed Seahorse XF assay medium. The cells are then incubated in a non-CO2 incubator at 37°C for one hour prior to the assay.

-

Compound Loading: this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A for a mitochondrial stress test) are loaded into the injection ports of the hydrated sensor cartridge.

-

Seahorse XF Assay: The sensor cartridge is placed into the Seahorse XF Analyzer for calibration. Following calibration, the cell culture plate is loaded into the instrument. The instrument measures the basal oxygen consumption rate (OCR) and then sequentially injects the compounds, measuring the OCR after each injection to determine various parameters of mitochondrial respiration.

-

Data Analysis: The Seahorse Wave software is used to analyze the OCR data and calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of this compound is determined by comparing the OCR in treated cells to that of vehicle-treated controls.

Conclusion

This compound is a highly effective fungicide with a well-defined mechanism of action targeting mitochondrial respiration. Its chemical and physical properties dictate its behavior in agricultural applications and the environment. The experimental protocols provided in this guide offer a foundation for the analysis of this compound residues and the investigation of its biological activity. A thorough understanding of these technical aspects is essential for its safe and effective use, as well as for the development of new and improved fungicidal agents.

References

- 1. This compound (Ref: BAS 500F) [sitem.herts.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Modification of the existing maximum residue level for this compound in sweet corn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C19H18ClN3O4 | CID 6422843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [agrocarechem.com]

- 7. fao.org [fao.org]

- 8. download.basf.com [download.basf.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Adsorption-desorption and leaching of this compound in Indian soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Residue determination of this compound, picoxystrobin and its metabolite in pepper fruit via UPLC-MS/MS under open field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tabaslab.com [tabaslab.com]

- 13. biotech.cornell.edu [biotech.cornell.edu]

- 14. benchchem.com [benchchem.com]

The Core Biochemical Disruptions of Pyraclostrobin Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biochemical pathways significantly affected by exposure to pyraclostrobin, a widely used strobilurin fungicide. The core of its toxic action lies in the disruption of mitochondrial respiration, which triggers a cascade of cellular events, including oxidative stress, apoptosis, and inflammation. This document summarizes key quantitative data, details relevant experimental protocols, and visually represents the affected signaling pathways to facilitate a comprehensive understanding for research and development applications.

Primary Mechanism of Action: Mitochondrial Respiratory Chain Inhibition

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain (ETC) at Complex III (cytochrome bc1 complex).[1][2][3] By binding to the quinone outside (Qo) site of cytochrome b, this compound blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1.[4] This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis, leading to a severe cellular energy deficit.[1][4]

Quantitative Effects on Mitochondrial Function

The inhibition of Complex III by this compound leads to measurable dose-dependent effects on several key mitochondrial parameters.

| Parameter Measured | Organism/Cell Line | This compound Concentration | Observed Effect | Reference |

| Mitochondrial Respiration (State 3) | Honey Bee Thorax Mitochondria | 10 µM and above | Dose-dependent inhibition | [5] |

| Oxygen Consumption Rate (OCR) | Human Hepatocytes (HepG2) | 0.5 µM (24h exposure) | Significant decrease | [2][6] |

| Mitochondrial Membrane Potential | Honey Bee Thorax Mitochondria | 5 µM and above | Decline | [5] |

| 3T3-L1 cells | 1 µM and 10 µM | Reduction | [7] | |

| ATP Synthesis/Levels | Honey Bee Thorax Mitochondria | 15 µM and above | Decline | [5] |

| Human Hepatocytes (HepG2) | 0.5 µM (24h exposure) | Significant decrease | [2][6] | |

| 3T3-L1 cells | 1 µM and 10 µM | Dose-dependent reduction | [7] |

Downstream Biochemical Pathways Affected

The initial mitochondrial insult triggers a series of interconnected downstream pathways, primarily oxidative stress, apoptosis, and inflammation.

Oxidative Stress

The blockage of the electron transport chain by this compound leads to an accumulation of electrons, which are then transferred to molecular oxygen, generating superoxide (B77818) radicals (O₂⁻) and other reactive oxygen species (ROS).[6][8][9] This surge in ROS overwhelms the cell's antioxidant defense mechanisms, leading to oxidative stress.

| Parameter Measured | Organism/Cell Line | This compound Concentration | Observed Effect | Reference |

| Reactive Oxygen Species (ROS) Levels | Mouse Brain | Not specified | Significant increase | [8] |

| Zebrafish Embryos | 20, 40, and 60 µg/L | Enhanced ROS content | [10] | |

| Human Hepatocytes (HepG2) | 0.5 µM (24h exposure) | Significant increase in mitochondrial superoxide | [2][6] | |

| Malondialdehyde (MDA) Levels | Mouse Brain & BV-2 cells | Not specified | Significant rise | [8] |

| Zebrafish Embryos | 20, 40, and 60 µg/L | Enhanced MDA content | [10] | |

| Rats | 30 mg/kg (4 weeks) | Increased | [11] | |

| Superoxide Dismutase (SOD) Activity | Zebrafish Embryos | 20, 40, and 60 µg/L | Inhibited | [10] |

| Rats | 30 mg/kg (4 weeks) | Decreased | [11][12] | |

| Catalase (CAT) Activity | Mouse Brain & BV-2 cells | Not specified | Marked decrease | [8] |

| Zebrafish Embryos | 20, 40, and 60 µg/L | Up-regulated | [10] | |

| Rats | 30 mg/kg (4 weeks) | Decreased | [11][12] | |

| Total Antioxidant Capacity (T-AOC) | Mouse Brain & BV-2 cells | Not specified | Marked decrease | [8] |

| Glutathione (GSH) Levels | Mouse Brain & BV-2 cells | Not specified | Marked decrease | [8] |

| Rats | 30 mg/kg (4 weeks) | Decreased | [11][12] | |

| GSH/GSSG Ratio | Human Hepatocytes (HepG2) | 0.5 µM (24h exposure) | Significantly reduced | [2][6] |

Apoptosis

Mitochondrial dysfunction and oxidative stress are potent inducers of the intrinsic (mitochondria-mediated) apoptotic pathway.[13] this compound exposure has been shown to modulate the expression of key apoptosis-regulating proteins, leading to programmed cell death.

| Parameter Measured | Organism/Cell Line | This compound Concentration | Observed Effect | Reference |

| Bax Expression | Mouse Brain & BV-2 cells | Not specified | Increased | [8] |

| Rats | 30 mg/kg (4 weeks) | Increased | [11] | |

| Bcl-2 Expression | Mouse Brain & BV-2 cells | Not specified | Decreased | [8] |

| Rats | 30 mg/kg (4 weeks) | Decreased | [11][12] | |

| Cytochrome c Release | Mouse Brain & BV-2 cells | Not specified | Increased | [8] |

| Cleaved-caspase-3 Expression | Mouse Brain & BV-2 cells | Not specified | Increased | [8] |

| Rats | 30 mg/kg (4 weeks) | Increased | [11] | |

| Cleaved-caspase-8 Expression | Mouse Brain & BV-2 cells | Not specified | Increased | [8] |

| Rats | 30 mg/kg (4 weeks) | Increased | [11] | |

| Cleaved-caspase-9 Expression | Mouse Brain & BV-2 cells | Not specified | Increased | [8] |

| Rats | 30 mg/kg (4 weeks) | Increased | [11] | |

| p53 Gene Expression | Zebrafish | Not specified | Significant upregulation | [13] |

| Rats | 30 mg/kg (4 weeks) | Increased | [11] | |

| Early Apoptotic Cells | Human Hepatocytes (HepG2) | 0.5 µM (24h exposure) | Significant increase | [6][14] |

Inflammatory Response

This compound-induced oxidative stress can activate inflammatory signaling pathways, such as the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, resulting in the production of pro-inflammatory cytokines.[8][10]

| Parameter Measured | Organism/Cell Line | This compound Concentration | Observed Effect | Reference |

| p38 MAPK Activation | Mouse Brain | Not specified | Activated | [8] |

| TNF-α Expression | Mouse Brain | Not specified | Increased | [8] |

| Zebrafish Embryos | 20, 40, and 60 µg/L | Upregulation | [10] | |

| IL-1β Expression | Mouse Brain | Not specified | Increased | [8] |

| IL-6 Expression | Mouse Brain | Not specified | Increased | [8] |

| NF-κB Pathway Activation | Zebrafish Embryos | 20, 40, and 60 µg/L | Activated | [10] |

| NF-κB Gene Expression | Rats | 30 mg/kg (4 weeks) | Increased | [11] |

Metabolic Dysregulation

Beyond the immediate energy crisis, this compound exposure disrupts broader metabolic homeostasis, particularly affecting lipid and glucose metabolism.[7][15]

| Parameter Measured | Organism/Cell Line | This compound Concentration | Observed Effect | Reference |

| Triglyceride (TG) Accumulation | 3T3-L1 cells | Not specified | Induced | [7][16] |

| Glucose, Pyruvate, Triglyceride, Cholesterol, Carbohydrate Levels | Adult Zebrafish Liver | 0.24 and 2.4 µg/L (21 days) | Decreased | [15] |

| Glycerophospholipid Levels | Adult Zebrafish Liver | 0.24 and 2.4 µg/L (21 days) | Accumulation | [15] |

| Gene Expression (Glucose Transport, Glycolysis, Fatty Acid Oxidation, Lipogenesis) | 3T3-L1 cells | Not specified | Reduced | [7] |

| Pyrimidine and Purine Metabolism Gene Expression | Adult Zebrafish Liver | 0.24 and 2.4 µg/L (21 days) | Decreased transcription | [15] |

Experimental Protocols

Measurement of Mitochondrial Respiration

This protocol is adapted from studies on isolated mitochondria.[5]

-

Mitochondria Isolation: Tissues (e.g., honey bee thoraces, rodent liver) are homogenized in an ice-cold isolation buffer. The homogenate is then subjected to differential centrifugation to pellet the mitochondria.

-

Oxygen Consumption Measurement: A Clark-type oxygen electrode is used to measure oxygen consumption at a controlled temperature (e.g., 30°C).

-

Reaction Medium: Isolated mitochondria (e.g., 0.5 mg of protein) are added to a standard reaction medium containing a substrate for a specific complex (e.g., 4 mM succinate (B1194679) for Complex II) and an inhibitor for other complexes to isolate the activity of interest (e.g., 50 nM rotenone (B1679576) to inhibit Complex I).[5]

-

This compound Addition: Various concentrations of this compound are added to the reaction chamber to determine the dose-dependent inhibition of state 3 respiration (ADP-stimulated).

Assessment of Reactive Oxygen Species (ROS) Production

This protocol describes the use of fluorescent probes for ROS detection.[8]

-

Cell Culture and Treatment: Cells (e.g., BV-2 microglia) are cultured to a suitable confluency and then treated with desired concentrations of this compound for a specified duration.

-

Fluorescent Probing:

-

For general ROS, cells are incubated with a probe like Dihydroethidium (DHE), which fluoresces upon oxidation.

-

For intracellular H₂O₂, Dihydrorhodamine 123 (DHR 123) can be used, which is oxidized to the fluorescent Rhodamine 123.[17]

-

-

Imaging and Quantification: The fluorescence intensity is measured using a fluorescence microscope or a plate reader. The increase in fluorescence is proportional to the amount of ROS produced.

Detection of Apoptosis

This protocol outlines the use of Annexin V staining for detecting early apoptosis.[14]

-

Cell Seeding and Treatment: Cells (e.g., HepG2) are seeded and allowed to attach before being treated with this compound or a vehicle control for the desired time (e.g., 24 hours).

-

Cell Harvesting: Cells are washed and detached using a gentle enzyme like Trypsin-EDTA.

-

Staining: Cells are resuspended in a binding buffer and stained with APC-conjugated Annexin V and a viability dye (e.g., Propidium Iodide, PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative.

Visualizing the Affected Pathways

References

- 1. This compound (JMPR 2003) [inchem.org]

- 2. Impact of Exposure to this compound and to a this compound/Boscalid Mixture on the Mitochondrial Function of Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic Effects of “25.2% Boscalid + 12.8% this compound” Fungicide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The fungicide this compound affects gene expression by altering the DNA methylation pattern in Magnaporthe oryzae [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The high-production volume fungicide this compound induces triglyceride accumulation associated with mitochondrial dysfunction, and promotes adipocyte differentiation independent of PPARγ activation, in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound induces brain oxidative stress, apoptosis and inflammation through mitochondrial phosphorylation-induced ROS activation of the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound induces developmental toxicity and cardiotoxicity through oxidative stress and inflammation in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Taurine exhibits antioxidant, anti-inflammatory, and antiapoptotic effects against this compound exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BioKB - Relationship - this compound - activates - apoptotic process [biokb.lcsb.uni.lu]

- 14. Impact of Exposure to this compound and to a this compound/Boscalid Mixture on the Mitochondrial Function of Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chronic exposure to this compound induced hepatic toxicity and glucolipid metabolism dysfunction in adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The high-production volume fungicide this compound induces triglyceride accumulation associated with mitochondrial dysfunction, and promotes adipocyte differentiation independent of PPARγ activation, in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Impact of Various Reactive Oxygen Species on the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]

Pyraclostrobin: An In-depth Technical Guide to its Environmental Fate and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraclostrobin (methyl [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl] phenyl]methoxycarbamate) is a broad-spectrum strobilurin fungicide widely used in agriculture to control a variety of fungal diseases.[1] Its extensive use necessitates a thorough understanding of its environmental fate and degradation pathways to assess its potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental behavior of this compound, with a focus on its degradation in soil, water, and sediment. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Physicochemical Properties and Mobility

This compound is a white to light beige crystalline solid with low water solubility (1.9 mg/L at 20°C).[1] It is considered relatively non-volatile under field conditions.[2] The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound ranges from 6,000 to 16,000 mL/g, indicating that it is slightly to hardly mobile in soil.[2] Consequently, this compound is expected to be immobile in soil, with a low potential for leaching into groundwater.[3][4] However, it can enter surface water through spray drift and runoff.[2]

Environmental Degradation

This compound is subject to degradation in the environment through abiotic and biotic processes, primarily photolysis in water and microbial degradation in soil and aquatic systems. It is stable to hydrolysis.[2]

Degradation in Soil

The degradation of this compound in soil is primarily a biological process.[3] The half-life (DT50) in aerobic soil metabolism studies ranges from 35 to 323 days, indicating that it can be persistent in some soil types.[2] In contrast, under anaerobic conditions, the degradation is more rapid, with half-lives ranging from 3.0 to 3.1 days.[2] Field dissipation studies have reported DT50 values ranging from 8.4 to 89 days.[2]

The major degradation pathway in soil involves the cleavage of the ether linkage and modifications to the tolyl-methoxycarbamate and chlorophenyl-pyrazole moieties of the molecule.[3] One of the major metabolites identified in soil is BF 500-3 (methyl N-(2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxymethyl)phenyl)carbamate), which shows medium to low mobility in soil.[3][5] Other significant metabolites include BF 500-6 and BF 500-7, which are considered immobile.[5]

Degradation in Water and Sediment

In aquatic environments, this compound undergoes rapid photolysis in water, with a reported half-life of approximately 0.062 days (about 1.5 hours) under continuous irradiation.[2][6] It is stable to hydrolysis across a range of pH values (pH 5, 7, and 9).[2]

In water-sediment systems, this compound tends to partition from the water column to the sediment. The aerobic aquatic metabolism half-lives range from 7.4 to 25 days, while anaerobic aquatic metabolism is faster, with half-lives of 3.3 to 8.5 days.[2] A study on a water-sediment system under irradiated conditions showed a this compound half-life of 5 days in water and 4 days in sediment.[4]

Major photodegradation products in water include 500M78, BF 500-13, 500M58, BF 500-14, and BF 500-11.[4] In the sediment, a key metabolite is 500M07, formed through the demethoxylation of this compound.[4]

Quantitative Data on Environmental Fate

The following tables summarize the key quantitative data regarding the environmental fate of this compound.

Table 1: Soil Dissipation and Mobility

| Parameter | Value | Soil Type | Reference |

| Aerobic Soil Metabolism DT50 | 35 - 323 days | Various | [2] |

| Anaerobic Soil Metabolism DT50 | 3.0 - 3.1 days | Sandy loam, Loamy sand | [2] |

| Field Dissipation DT50 | 8.4 - 89 days | Various | [2] |

| 25 - 37 days | Loamy sand, Loamy silt | [4] | |

| 3.86 - 5.95 days | Not specified | [7] | |

| Soil Adsorption Coefficient (Koc) | 6,000 - 16,000 mL/g | Various | [2] |

| Mean: 9304 mL/g | Various | [2] |

Table 2: Aquatic Degradation and Partitioning

| Parameter | Value | Conditions | Reference |

| Aqueous Photolysis DT50 | 0.062 days (1.5 hours) | pH 5, 40°N sunlight | [2] |

| < 12 hours | pH 5.0, 7.0, 9.0 (UV and sunlight) | [8] | |

| Hydrolysis DT50 | Stable | pH 5, 7, 9 | [2] |

| 23.1 - 115.5 days | pH 5.0, 7.0, 9.0 and paddy water | [8] | |

| Aerobic Aquatic Metabolism DT50 | 7.4 - 25 days | Water-sediment systems | [2] |

| Anaerobic Aquatic Metabolism DT50 | 3.3 - 8.5 days | Water-sediment systems | [2] |

| Water/Sediment Study DT50 (irradiated) | 5 days (water), 4 days (sediment) | Not specified | [4] |

| Bioconcentration Factor (BCF) | 675 - 735 (whole fish) | Bluegill sunfish | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of environmental fate studies. The following sections outline the general methodologies for key experiments based on regulatory guidelines and published research.

Soil Dissipation Study (Aerobic)

This study is typically conducted following guidelines such as OECD Guideline 307.

Methodology:

-

Test System: Fresh surface soil is collected from a representative agricultural area. The soil is sieved (e.g., 2 mm) and its characteristics (texture, pH, organic carbon content, microbial biomass) are determined.

-

Test Substance Application: 14C-labeled this compound, typically labeled in the chlorophenyl or tolyl ring, is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

-

Sampling: Soil samples are collected at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Analysis:

-

Volatile organic compounds and CO2 are trapped in appropriate solutions (e.g., ethylene (B1197577) glycol and potassium hydroxide, respectively) and analyzed for radioactivity by Liquid Scintillation Counting (LSC).

-

Soil samples are extracted with appropriate solvents (e.g., acetonitrile, followed by a more polar solvent). The extracts are analyzed by LSC to determine the total extractable residues.

-

The parent compound and its metabolites in the extracts are identified and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Non-extractable (bound) residues are determined by combusting the extracted soil and measuring the released 14CO2.

-

-

Data Analysis: The dissipation half-life (DT50) of this compound is calculated using first-order kinetics.

Hydrolysis Study

This study is generally performed according to guidelines like OECD Guideline 111.

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions at different pH values (typically pH 4, 7, and 9) are prepared.

-

Test Substance Application: A stock solution of this compound is added to the buffer solutions to achieve a known initial concentration.

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate potential degradation).

-

Sampling: Aliquots of the test solutions are taken at various time points.

-

Analysis: The concentration of this compound in each sample is determined by a suitable analytical method, such as HPLC with UV or MS detection.

-

Data Analysis: The rate of hydrolysis is determined, and if significant degradation occurs, the half-life is calculated. For this compound, studies have shown it to be stable to hydrolysis.[2]

Aqueous Photolysis Study

This study follows guidelines such as OECD Guideline 316.

Methodology:

-

Test Solutions: this compound is dissolved in sterile, buffered, air-saturated water.

-

Light Source: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity is measured and controlled.

-

Control Samples: Dark control samples, protected from light, are incubated under the same conditions to assess any abiotic degradation not due to photolysis.

-

Incubation: The samples are incubated at a constant temperature.

-

Sampling: Samples are collected from both the irradiated and dark control solutions at various time intervals.

-

Analysis: The concentration of this compound and the formation of photoproducts are monitored using analytical techniques like HPLC-UV, HPLC-MS, or GC-MS.

-

Data Analysis: The photodegradation rate constant and the half-life of this compound are calculated. The quantum yield can also be determined to predict photolysis rates under different environmental conditions.

Microbial Degradation Study

Methodology:

-

Microbial Inoculum: Microbial communities capable of degrading this compound can be enriched from contaminated soil or water samples.[9] This often involves sequential culturing in a mineral salts medium with this compound as the sole carbon source.

-

Culture Conditions: The enriched microbial consortium is grown in a liquid medium or in a soil slurry under controlled laboratory conditions (e.g., temperature, pH, aeration).

-

Test Substance Application: this compound is added to the cultures at a specific concentration.

-

Sampling: Aliquots of the culture are taken at different time points.

-

Analysis: The disappearance of this compound and the formation of metabolites are monitored by analytical methods such as HPLC or LC-MS/MS.

-

Metabolite Identification: The structure of the metabolites is elucidated using techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Analysis: The biodegradation rate and pathway are determined.

Degradation Pathways Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the major degradation pathways of this compound in different environmental compartments.

Conclusion

This compound exhibits distinct degradation patterns in different environmental compartments. While it is relatively persistent in aerobic soils, it degrades rapidly under anaerobic conditions and through photolysis in water. The primary degradation pathways involve microbial activity in soil and photodegradation in aquatic environments, leading to the formation of several metabolites. The immobility of this compound and some of its major metabolites in soil suggests a low risk of groundwater contamination. However, its potential to enter surface waters via runoff and spray drift, coupled with its aquatic toxicity, highlights the importance of responsible application practices. This technical guide provides a foundational understanding of the environmental fate of this compound, which is essential for conducting comprehensive environmental risk assessments and developing strategies for sustainable agricultural practices.

References

- 1. This compound: Enhancing Crop Protection and Yield - HEBEN [hb-p.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. This compound | C19H18ClN3O4 | CID 6422843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. Peer review of the pesticide risk assessment of the active substance this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (Ref: BAS 500F) [sitem.herts.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of photolysis and hydrolysis of this compound in aqueous solutions and its degradation products in paddy water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biodegradation of this compound by two microbial communities from Hawaiian soils and metabolic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyraclostrobin: A Comprehensive Analysis of its Absorption, Distribution, Metabolism, and Excretion in Rats

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of the fungicide pyraclostrobin in rat models. The following sections detail the pharmacokinetic profile of this compound, offering valuable data and insights for toxicological and drug development research.

Absorption

This compound demonstrates moderate absorption following oral administration in rats. Studies utilizing radiolabelled compounds indicate that approximately 50% of an orally administered dose is absorbed.[1][2] Plasma concentrations of radioactivity exhibit a biphasic pattern, with an initial peak occurring between 0.5 to 1 hour post-dosing. A secondary peak is observed at 8 hours in males and at 24 hours in females, particularly at higher doses.[1][3]

Dermal absorption of this compound in rats is also significant. In in-vitro studies using rat skin, 21-51% of the applied dose was absorbed within 24 hours.[2][3] The majority of this dermal absorption occurred within the first 6 hours of application.[3]

Table 1: Quantitative Data on this compound Absorption in Rats

| Parameter | Value | Species/Sex | Dose | Route | Source |

| Oral Absorption | ~50% | Wistar Rats | 5 or 50 mg/kg bw | Oral | [1][2] |

| Time to Initial Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | Wistar Rats (Male & Female) | 5 or 50 mg/kg bw | Oral | [3] |

| Time to Secondary Peak Plasma Concentration (Tmax) | 8 hours | Wistar Rats (Male) | 5 or 50 mg/kg bw | Oral | [1][3] |

| Time to Secondary Peak Plasma Concentration (Tmax) | 24 hours | Wistar Rats (Female) | 50 mg/kg bw | Oral | [1][3] |

| Dermal Absorption (24h) | 21-51% | Rat Skin (in vitro) | 15, 75, and 375 µg/cm² | Dermal | [2][3] |

Distribution

Following absorption, this compound and its metabolites distribute to various tissues. The highest concentrations of radioactivity shortly after oral administration are found in the gastrointestinal tract and its contents.[3] At 0.5 hours after a 5 mg/kg body weight dose, significant levels were measured in the stomach (49–89 µg equivalent/g) and its contents (160–205 µg equivalent/g), as well as the gut (5 µg equivalent/g) and its contents (7–9 µg equivalent/g).[3]

Over time, radioactivity is distributed to other tissues, including the liver and thyroid gland. After 120 hours in rats pre-treated with unlabelled this compound, the highest concentrations were found in the thyroid gland (0.18–0.35 µg equivalent/g) and the liver (0.1 µg equivalent/g).[3][4] In most other tissues, concentrations declined to less than 0.1 µg equivalent/g after 120 hours.[3][4] Unchanged parent compound and a demethoxylated derivative were the major forms of radioactivity found in kidney tissues.[1]

Table 2: Tissue Distribution of this compound-Derived Radioactivity in Rats

| Tissue | Concentration (µg equivalent/g) | Time Point | Dose | Pre-treatment | Source |

| Stomach | 49 - 89 | 0.5 hours | 5 mg/kg bw | None | [3] |

| Stomach Contents | 160 - 205 | 0.5 hours | 5 mg/kg bw | None | [3] |

| Gut | 5 | 0.5 hours | 5 mg/kg bw | None | [3] |

| Gut Contents | 7 - 9 | 0.5 hours | 5 mg/kg bw | None | [3] |

| Thyroid Gland | 0.18 - 0.35 | 120 hours | 5 mg/kg bw | 14 days unlabelled this compound | [3][4] |

| Liver | 0.1 | 120 hours | 5 mg/kg bw | 14 days unlabelled this compound | [3][4] |

| Other Tissues | < 0.1 | 120 hours | 5 mg/kg bw | 14 days unlabelled this compound | [3][4] |

Metabolism

The biotransformation of this compound in rats is extensive and proceeds via three primary pathways.[1][3] A key initial step is the loss of the methoxy (B1213986) group from the tolylmethoxycarbamate moiety.[1][3] Subsequent metabolic transformations include:

-

Hydroxylation: Hydroxylation of the benzene (B151609) and/or pyrazole (B372694) rings.[1][3]

-

Conjugation: The hydroxylated metabolites are then conjugated with glucuronic acid and, to a lesser extent, sulfate.[1][3]

-

Cleavage of the Ether Linkage: Many metabolites are formed following the cleavage of the ether linkage between the chlorophenol-pyrazole and tolylmethoxycarbamate parts of the molecule. These resulting moieties then undergo further hydroxylation and conjugation.[1][3]

Notably, no unchanged parent compound is found in the bile or urine, and only small amounts are present in the feces.[1] The metabolic profile is similar between sexes and across different dose levels.[1]

References

Initial Studies on Pyraclostrobin's Impact on Soil Microbial Communities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyraclostrobin, a broad-spectrum strobilurin fungicide, is extensively used in agriculture to control a wide range of fungal pathogens. Its mode of action involves the inhibition of mitochondrial respiration in fungi. However, the widespread application of this compound raises concerns about its potential non-target effects on beneficial soil microbial communities, which are crucial for maintaining soil health and ecosystem functions. This technical guide provides an in-depth overview of the initial studies investigating the impact of this compound on soil microbial diversity, community structure, and enzymatic activities. It summarizes key quantitative data from various studies, presents detailed experimental protocols for assessing these impacts, and visualizes experimental workflows and conceptual relationships. This guide is intended to be a valuable resource for researchers and professionals in environmental science, soil microbiology, and sustainable agriculture.

Impact on Soil Microbial Community Structure and Diversity

Initial studies have demonstrated that this compound can induce significant shifts in the structure and diversity of soil bacterial and fungal communities. The effects are often dependent on the concentration of this compound, soil type, and the duration of exposure.

Bacterial Communities

Application of this compound has been shown to alter the relative abundance of several key bacterial phyla. For instance, some studies report an increase in the abundance of Actinobacteria, while simultaneously observing a decrease in Proteobacteria and Acidobacteria.[1][2] At the genus level, significant changes have been noted in genera such as Gp6, Exiguobacterium, Gp4, and Gemmatimonas.[3][4] Repeated applications of this compound have been found to enrich for potentially degradative bacterial genera like Methylibium and Nocardioides.[5] However, the overall impact on bacterial diversity, as measured by indices like the Shannon index, has been reported as not significant in some cases.[1][2]

Fungal Communities

As a fungicide, this compound directly targets fungi by inhibiting mitochondrial respiration.[3][4] This can lead to a reduction in fungal biomass and shifts in the fungal community composition. Studies have reported that azoxystrobin, a related strobilurin fungicide, can reduce fungal diversity under certain conditions.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the impact of this compound on the relative abundance of microbial taxa.

Table 1: Impact of this compound on the Relative Abundance of Bacterial Phyla

| Bacterial Phylum | This compound Concentration | Change in Relative Abundance | Reference |

| Actinobacteria | Not specified | +15.2% | [1][2] |

| Proteobacteria | Not specified | -8.7% | [1][2] |

| Acidobacteria | Not specified | -6.3% | [1][2] |

Table 2: Impact of Repeated this compound Application on the Relative Abundance of Bacterial Genera

| Bacterial Genera | This compound Concentration | Change in Relative Abundance | Reference |

| Methylibium | High concentration | +3.0-181.8% | [5] |

| Nocardioides | High concentration | +3.0-181.8% | [5] |

Impact on Soil Microbial Function

The functional capacity of soil microbial communities can also be affected by this compound, as evidenced by changes in soil enzyme activities and the abundance of functional genes involved in key nutrient cycles.

Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health and are involved in various nutrient cycling processes. This compound has been shown to have variable effects on different soil enzymes. Dehydrogenase activity is often inhibited by this compound exposure.[3][4] The activity of β-glucosidase has been reported to be inhibited at certain time points and induced at others, suggesting a complex interaction.[3][4] In contrast, urease activity has been found to remain relatively stable in some studies.[3][4]

Nitrogen Cycling

This compound can disrupt the soil nitrogen cycle by affecting the abundance of key functional genes. Repeated high-concentration treatments have been shown to significantly decrease the absolute abundance of genes involved in ammonia (B1221849) oxidation (amoA, amoB), nitrogen fixation (nifH), and denitrification (nirK, nirS).[5]

Quantitative Data Summary

The following table summarizes the quantitative data on the impact of this compound on soil enzyme activities and nitrogen cycling genes.

Table 3: Impact of this compound on Soil Enzyme Activities and Nitrogen Cycling Genes

| Functional Marker | This compound Concentration | Effect | Magnitude of Change | Reference |

| Dehydrogenase Activity | 0.1, 1.0, 2.5 mg/kg | Inhibition | Not specified | [3][4] |

| β-glucosidase Activity | 1.0, 2.5 mg/kg (day 28) | Inhibition | Not specified | [3][4] |

| β-glucosidase Activity | 1.0, 2.5 mg/kg (day 48) | Induction | Not specified | [3][4] |

| Urease Activity | 0.1, 1.0, 2.5 mg/kg | Stable | No significant change | [3][4] |

| amoA, amoB, nifH, nirK, nirS genes | High concentration | Decrease in absolute abundance | -19.4% to -91.8% | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the initial studies on this compound's impact on soil microbial communities.

Soil Microbial Community Analysis via 16S rRNA Gene Sequencing

This protocol outlines the typical workflow for analyzing soil bacterial communities using high-throughput sequencing of the 16S rRNA gene.

-

Soil Sample Collection and Preparation: Collect soil samples and pass them through a 2 mm sieve to remove large debris.

-

DNA Extraction Kit: Utilize a commercially available soil DNA extraction kit, such as the DNeasy PowerSoil Pro Kit (QIAGEN), following the manufacturer's instructions.[7] This kit employs a combination of mechanical (bead beating) and chemical lysis to efficiently extract DNA from a wide range of microorganisms in the soil.[8][9]

-

DNA Quality and Quantity Assessment: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit) and assess its purity by measuring the A260/280 and A260/230 ratios.

-

Primer Selection: Amplify the V4 hypervariable region of the 16S rRNA gene using the Earth Microbiome Project (EMP) recommended primers: 515F (5'-GTGYCAGCMGCCGCGGTAA-3') and 806R (5'-GGACTACNVGGGTWTCTAAT-3').[1][10] These primers are designed to have broad coverage of both Bacteria and Archaea.

-

PCR Amplification: Perform PCR in triplicate for each sample to minimize amplification bias. A typical PCR reaction mixture includes template DNA, forward and reverse primers, a high-fidelity DNA polymerase, dNTPs, and PCR buffer.

-

Library Preparation and Sequencing: Pool the triplicate PCR products for each sample. Purify the pooled amplicons and quantify them. Prepare sequencing libraries according to the Illumina platform guidelines. Sequence the libraries on an Illumina MiSeq or HiSeq platform to generate paired-end reads.[11]

-

Data Processing: Process the raw sequencing data using a bioinformatics pipeline such as QIIME 2 (Quantitative Insights Into Microbial Ecology 2).[12][13][14]

-

Quality Filtering and Denoising: Demultiplex the sequences, and perform quality filtering and denoising using a tool like DADA2 to identify and correct sequencing errors and generate Amplicon Sequence Variants (ASVs).[14]

-

Taxonomic Classification: Assign taxonomy to the ASVs by aligning them to a reference database such as Greengenes or SILVA.

-

Diversity Analysis: Calculate alpha diversity indices (e.g., Shannon, Chao1) to assess within-sample diversity and beta diversity metrics (e.g., Bray-Curtis, Jaccard) to compare community composition between samples.

Soil Enzyme Activity Assays

This section details the protocols for measuring the activity of key soil enzymes.

This assay measures the overall microbial activity in the soil.

-

Principle: Dehydrogenase enzymes, which are intracellular, reduce 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF), a red-colored compound. The intensity of the red color is proportional to the enzyme activity.[15][16]

-

Reagents:

-

3% (w/v) 2,3,5-triphenyltetrazolium chloride (TTC) solution.

-

Methanol (B129727) or Ethanol for extraction.

-

-

Procedure: a. Incubate a known weight of soil (e.g., 1 g) with a solution of TTC at a specific temperature (e.g., 37°C) for a defined period (e.g., 24 hours) in the dark. b. Stop the reaction and extract the TPF formed using an organic solvent like methanol or ethanol. c. Centrifuge the mixture to pellet the soil particles. d. Measure the absorbance of the supernatant at a specific wavelength (e.g., 485 nm) using a spectrophotometer. e. Calculate the amount of TPF produced based on a standard curve and express the dehydrogenase activity as µg TPF g⁻¹ soil h⁻¹.[17]

This assay measures the rate of urea (B33335) hydrolysis in the soil.

-

Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The amount of ammonia produced is determined colorimetrically.[4][18][19]

-

Reagents:

-

Urea solution (substrate).

-

Phosphate buffer (e.g., pH 7.0).

-

Reagents for ammonia quantification (e.g., modified Berthelot method).[6]

-

-

Procedure: a. Incubate a known weight of soil with a urea solution in a suitable buffer at a specific temperature (e.g., 37°C) for a set time (e.g., 2 hours). b. Stop the reaction and extract the ammonium (B1175870) produced. c. Develop a color reaction for ammonia using a colorimetric method. d. Measure the absorbance of the colored solution at a specific wavelength (e.g., 670 nm). e. Calculate the urease activity based on an ammonium standard curve and express it as µg NH₄⁺-N g⁻¹ soil h⁻¹.[20]

This assay measures the hydrolysis of β-glucosides in the soil.

-

Principle: β-glucosidase hydrolyzes p-nitrophenyl-β-D-glucoside (pNPG) to p-nitrophenol (pNP), which is yellow in alkaline conditions. The intensity of the yellow color is proportional to the enzyme activity.[2][5][21]

-

Reagents:

-

p-nitrophenyl-β-D-glucoside (pNPG) solution (substrate).

-

Modified universal buffer (MUB) or acetate (B1210297) buffer (e.g., pH 6.0).

-

Calcium chloride (CaCl₂) solution.

-

Sodium hydroxide (B78521) (NaOH) or Tris buffer to stop the reaction and develop color.

-

-

Procedure: a. Incubate a known weight of soil with a pNPG solution in a suitable buffer at a specific temperature (e.g., 37°C) for a defined period (e.g., 1 hour). b. Stop the reaction by adding an alkaline solution. c. Centrifuge the mixture to clarify the supernatant. d. Measure the absorbance of the yellow-colored p-nitrophenol in the supernatant at 400-410 nm.[22][23] e. Calculate the β-glucosidase activity based on a p-nitrophenol standard curve and express it as µg pNP g⁻¹ soil h⁻¹.

Signaling Pathways and Logical Relationships

The direct mode of action of this compound is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of fungi. This blocks ATP synthesis, leading to fungal cell death. While this is the primary mechanism against target fungi, the broader impacts on the soil microbial ecosystem are likely a cascade of direct and indirect effects.

Conclusion

Initial studies indicate that this compound can have significant impacts on soil microbial communities. These effects include alterations in the abundance of specific bacterial and fungal taxa, inhibition of key soil enzymes, and disruption of important nutrient cycles like nitrogen cycling. The provided experimental protocols offer a standardized framework for researchers to further investigate these impacts. Future research should focus on long-term studies under various agricultural practices and soil types to fully understand the ecological consequences of this compound use and to develop strategies for mitigating any adverse effects on soil health. A deeper understanding of the molecular mechanisms and signaling pathways involved in the response of non-target microorganisms to this compound is also crucial for a comprehensive risk assessment.

References

- 1. 16S Illumina Amplicon Protocol : earthmicrobiome [earthmicrobiome.ucsd.edu]

- 2. wardlab.com [wardlab.com]

- 3. This compound repeated treatment altered the degradation behavior in soil and negatively affected soil bacterial communities and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. web.stanford.edu [web.stanford.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. Urease Activity Assay Kit (Colorimetric) (ab204697) | Abcam [abcam.com]

- 7. DNeasy PowerSoil Pro Kits [qiagen.com]

- 8. google.com [google.com]

- 9. qiagen.com [qiagen.com]

- 10. 16S sequencing protocol - CQLS Analyst Blog [software.cqls.oregonstate.edu]

- 11. EMP 16S Illumina Amplicon Protocol [protocols.io]

- 12. GitHub - LaurenQ2/Microbiome-Analysis-in-QIIME2: Microbiome analysis pipeline with reference tutorial. This code was written in October 2024 to process rRNA marker gene data (16S and ITS) from rhizosphere soil samples. [github.com]

- 13. Advancing our understanding of the soil microbial communities using QIIME software: a 16S data analysis pipeline - MedCrave online [medcraveonline.com]

- 14. Gut-to-soil axis tutorial 💩🌱 - Microbiome marker gene analysis with QIIME 2 [amplicon-docs.qiime2.org]

- 15. chemijournal.com [chemijournal.com]

- 16. scispace.com [scispace.com]

- 17. acta-agrophysica.org [acta-agrophysica.org]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Characterization of β-glucosidase from Aspergillus terreus and its application in the hydrolysis of soybean isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

Pyraclostrobin's Propensity for Bioaccumulation in Aquatic Vertebrates: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the bioaccumulation potential of the fungicide pyraclostrobin in fish. Synthesizing data from key ecotoxicological studies, this document offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's behavior in aquatic ecosystems, focusing on its uptake, concentration, and elimination in fish. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of the subject.

Physicochemical Properties Influencing Bioaccumulation

The potential for a chemical to bioaccumulate is significantly influenced by its physicochemical properties, particularly its octanol-water partition coefficient (log Kₒw) and water solubility. This compound, a strobilurin fungicide, possesses properties that suggest a potential for bioaccumulation.

| Property | Value | Reference |

| log Kₒw | 3.8 - 4.2 | [1] |

| Water Solubility | 1.9 mg/L (at 20°C) | [2][3] |

| Molecular Formula | C₁₉H₁₈ClN₃O₄ | [3] |

| Molecular Weight | 387.8 g/mol | [3] |

The high log Kₒw value indicates that this compound is lipophilic, meaning it has a greater affinity for fatty tissues than for water, a key factor driving bioaccumulation in organisms.[4]

Bioconcentration Factor (BCF) Data in Fish

The Bioconcentration Factor (BCF) is a critical measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water. Studies on different fish species have established BCF values for this compound.

| Fish Species | Exposure Concentration (µg/L) | BCF Value | Study Type | Reference |

| Zebrafish (Danio rerio) | 0.1 | 820.8 | Flow-through | [4][5] |

| Zebrafish (Danio rerio) | 1.0 | 265.9 | Flow-through | [4][5] |

| Bluegill Sunfish (Lepomis macrochirus) | Not Specified | 675 - 735 | Not Specified | [1] |

These values, being significantly greater than 1, confirm that this compound does bioaccumulate in fish. Interestingly, the BCF for zebrafish was found to be lower at a higher exposure concentration, suggesting that uptake and/or elimination processes may be concentration-dependent.[4]

Kinetic Data from Bioaccumulation Studies

The dynamics of uptake and elimination are crucial for understanding the overall bioaccumulation potential. A key study with zebrafish provides kinetic parameters.

| Fish Species | Exposure Concentration (µg/L) | Uptake Rate Constant (k₁) (d⁻¹) | Elimination Rate Constant (k₂) (d⁻¹) | Half-life (t₁/₂) (days) | Reference |

| Zebrafish (Danio rerio) | 0.1 | 391.0 | 0.5795 | 3.84 | [4][5] |

| Zebrafish (Danio rerio) | 1.0 | 153.2 | 0.4721 | 3.33 | [4][5] |

Despite the significant uptake, studies also indicate that depuration (elimination) of this compound can be relatively rapid. In bluegill sunfish, 50% of the accumulated residues were eliminated by the first day of the depuration period, and over 90% were eliminated within the following three days.[1]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, the following section details the methodologies employed in a key bioaccumulation study.

Flow-Through Bioconcentration Study with Zebrafish (Danio rerio)

-

Test Organism: Adult zebrafish were acclimated to laboratory conditions before the experiment.[6]

-

Test Substance: this compound (purity >98%) was dissolved in a solvent to prepare stock solutions.[6]

-

Exposure System: A flow-through system was used to maintain constant concentrations of this compound in the test aquaria.[5][6] The test solution was updated approximately every 8 hours.[6]

-

Exposure Concentrations: Two nominal concentrations, 0.1 µg/L and 1.0 µg/L, were used, along with a control group.[4][5] These concentrations were selected based on the acute toxicity data (96-hour LC₅₀) for zebrafish, which was reported to be 10 µg/L.[4][6]

-

Uptake Phase: Fish were exposed to the test concentrations for a period sufficient to reach a steady state, which was observed to be around 12 days.[4][5] Fish and water samples were collected at regular intervals (e.g., 3, 7, 12, 18, 22, and 28 days) to determine the concentration of this compound.[6]

-

Depuration Phase: After the uptake phase, a subset of fish was transferred to clean water, and the elimination of this compound was monitored over time.

-

Analytical Method: The concentration of this compound in fish tissue and water samples was determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[4][6]

-

Data Analysis: The BCF was calculated as the ratio of the this compound concentration in the fish (at steady state) to the concentration in the water. The uptake (k₁) and elimination (k₂) rate constants were determined by fitting the data to a one-compartment kinetic model.[4]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: A typical experimental workflow for a fish bioaccumulation study.

Caption: this compound's proposed mechanism of toxicity in fish.